N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide
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Overview
Description
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a trichloroethyl group, and a heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide typically involves the following steps:
Formation of the bromophenyl intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Introduction of the trichloroethyl group: The 4-bromoaniline is then reacted with trichloroacetyl chloride in the presence of a base such as pyridine to form N-(4-bromophenyl)-2,2,2-trichloroacetamide.
Coupling with heptanoic acid: The final step involves the coupling of N-(4-bromophenyl)-2,2,2-trichloroacetamide with heptanoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The trichloroethyl group can be reduced to form a dichloroethyl or monochloroethyl group.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or hydroxylated derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of dichloroethyl or monochloroethyl derivatives.
Scientific Research Applications
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play a crucial role in cell signaling and metabolism.
Pathway Modulation: It can modulate pathways involved in cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a similar bromophenyl group and is used for its antimicrobial and antioxidant properties.
4-(4-Bromophenyl)-thiazol-2-amine: This compound is structurally similar and has applications in anticancer and antimicrobial research
Uniqueness
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}heptanamide is unique due to its combination of a trichloroethyl group and a heptanamide chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C15H20BrCl3N2O |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]heptanamide |
InChI |
InChI=1S/C15H20BrCl3N2O/c1-2-3-4-5-6-13(22)21-14(15(17,18)19)20-12-9-7-11(16)8-10-12/h7-10,14,20H,2-6H2,1H3,(H,21,22) |
InChI Key |
VLPDDRIVWSQPPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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